4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one
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Overview
Description
4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one is a heterocyclic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an appropriate amine and an acetylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in the ring.
Thieno[3,2-d]pyrimidine: Another thiophene derivative with a fused pyrimidine ring.
Thieno[3,4-b]pyridine: A thiophene derivative with a fused pyridine ring
Uniqueness
4-acetyl-4,6,7,8-tetrahydro-thieno[3,2-b]azepin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetyl group and the tetrahydro-thieno[3,2-b]azepin ring system contribute to its versatility in chemical reactions and its potential as a therapeutic agent .
Properties
CAS No. |
61190-58-7 |
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Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-acetyl-7,8-dihydro-6H-thieno[3,2-b]azepin-5-one |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)11-8-5-6-14-9(8)3-2-4-10(11)13/h5-6H,2-4H2,1H3 |
InChI Key |
QKXBPUPENSSWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CCCC2=C1C=CS2 |
Origin of Product |
United States |
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